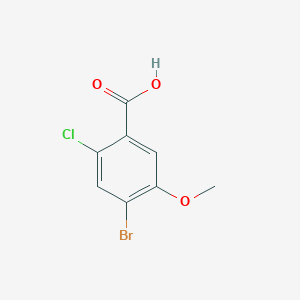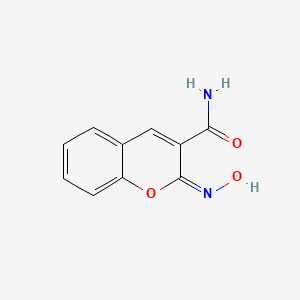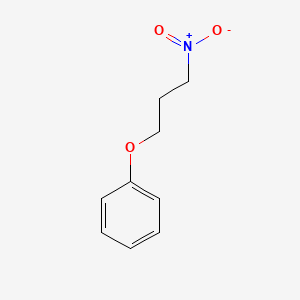![molecular formula C15H11Cl2NO3 B11715700 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-二氯苯基)氨基甲酰基]苯乙酸酯是一种有机化合物,其分子式为C15H11Cl2NO3。 它以存在一个二氯苯基基团连接到一个氨基甲酰基基团而闻名,该基团进一步连接到一个苯乙酸酯部分
准备方法
合成路线和反应条件
2-[(3,4-二氯苯基)氨基甲酰基]苯乙酸酯的合成通常涉及在碱(如三乙胺)的存在下,3,4-二氯苯胺与苯基氯甲酸酯的反应。 该反应通过形成中间体异氰酸酯进行,该异氰酸酯随后与苯乙酸酯反应生成最终产物 。
工业生产方法
文献中没有详细记录该化合物的工业生产方法。 通常的做法是将实验室合成过程放大,优化反应条件,并通过重结晶和色谱等技术确保最终产物的纯度和产率。
化学反应分析
反应类型
2-[(3,4-二氯苯基)氨基甲酰基]苯乙酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将氨基甲酰基转化为胺基。
取代: 二氯苯基基团可以进行亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 可以在碱性条件下使用甲醇钠(NaOCH3)或叔丁醇钾(KOtBu)等亲核试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成醌类,而还原可以生成胺类。 取代反应可以生成各种取代的苯基衍生物。
科学研究应用
2-[(3,4-二氯苯基)氨基甲酰基]苯乙酸酯具有多种科学研究应用,包括:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于与酶抑制和蛋白质相互作用相关的研究。
工业: 用于生产具有独特性能的特种化学品和材料。
作用机制
2-[(3,4-二氯苯基)氨基甲酰基]苯乙酸酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 二氯苯基基团可以通过疏水相互作用增强结合亲和力,而氨基甲酰基基团可以与靶分子形成氢键。 这些相互作用可以调节靶标的活性,从而导致各种生物学效应 。
相似化合物的比较
类似化合物
- 2-[(2,4-二氯苯基)氨基甲酰基]苯乙酸酯
- 2-[(3,4-二氯苯基)氨基硫代甲酰基]苯乙酸酯
独特性
2-[(3,4-二氯苯基)氨基甲酰基]苯乙酸酯的独特性在于二氯苯基基团的特定位置,这会影响其反应性和结合特性。 与它的类似物相比,该化合物可能表现出不同的化学和生物活性,使其在特定应用中具有价值 。
属性
分子式 |
C15H11Cl2NO3 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
[2-[(3,4-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,20) |
InChI 键 |
CEKRDUGRJHELNU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
